molecular formula C10H11F B15202010 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene

1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene

Cat. No.: B15202010
M. Wt: 150.19 g/mol
InChI Key: BNPIMZOVKJNIRM-NSCUHMNNSA-N
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Description

1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a butenyl group

Preparation Methods

The synthesis of 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2-buten-1-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the butenyl group to a butyl group, altering the compound’s properties.

    Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles and appropriate solvents.

Scientific Research Applications

1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of specific biochemical processes. For instance, its fluorine atom can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene can be compared with similar compounds, such as:

    1-[(2E)-2-Buten-1-Yl]-4-Chlorobenzene: This compound has a chlorine atom instead of fluorine, which affects its reactivity and applications.

    1-[(2E)-2-Buten-1-Yl]-4-Bromobenzene:

    1-[(2E)-2-Buten-1-Yl]-4-Iodobenzene: Iodine substitution further alters the compound’s characteristics, making it suitable for different applications.

The uniqueness of this compound lies in its specific reactivity profile and the potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-[(E)-but-2-enyl]-4-fluorobenzene

InChI

InChI=1S/C10H11F/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8H,4H2,1H3/b3-2+

InChI Key

BNPIMZOVKJNIRM-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1=CC=C(C=C1)F

Canonical SMILES

CC=CCC1=CC=C(C=C1)F

Origin of Product

United States

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